molecular formula C12H14N4 B2837285 5-Benzyl-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine CAS No. 1305336-09-7

5-Benzyl-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine

Cat. No.: B2837285
CAS No.: 1305336-09-7
M. Wt: 214.272
InChI Key: QVVAGHLYGKZDLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Benzyl-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine is a heterocyclic compound with the molecular formula C12H14N4. It is known for its unique structure, which combines a triazole ring with a pyrazine ring, making it a compound of interest in various fields of scientific research .

Preparation Methods

The synthesis of 5-Benzyl-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine typically involves the cyclization of azides with alkynes. One common method is the intramolecular azide-alkyne cycloaddition, where N-(2-azidoethyl)prop-2-yn-1-amines are heated under reflux conditions to form the triazolopyrazine structure . Another method involves the use of palladium-copper catalysis to facilitate the cyclization process . Industrial production methods often utilize these synthetic routes due to their efficiency and high yield.

Chemical Reactions Analysis

5-Benzyl-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Comparison with Similar Compounds

5-Benzyl-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and makes it a valuable compound in various research fields.

Biological Activity

5-Benzyl-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine (CAS: 1305336-09-7) is a heterocyclic compound notable for its diverse biological activities. This compound features a unique structure that combines a triazole ring with a pyrazine moiety, which contributes to its potential therapeutic applications. Recent studies have highlighted its role in various biological processes, including anticancer activity and modulation of specific receptors.

  • Molecular Formula : C₁₂H₁₄N₄
  • Molecular Weight : 214.27 g/mol
  • IUPAC Name : this compound
  • CAS Number : 1305336-09-7

Biological Activity

The biological activity of this compound has been investigated across various studies. Key findings include:

Anticancer Activity

Research has demonstrated that this compound exhibits significant antiproliferative effects against several cancer cell lines. Notably:

  • HeLa Cells : IC₅₀ = 0.126 μM
  • SMMC-7721 Cells : IC₅₀ = 0.071 μM
  • K562 Cells : IC₅₀ = 0.164 μM

These results indicate that this compound is more potent than standard chemotherapeutic agents like doxorubicin in certain contexts .

The compound acts through several mechanisms:

  • Sigma Receptor Modulation : It modulates sigma receptors which are implicated in various neurological disorders.
  • β-Secretase Inhibition (BACE-1) : This inhibition suggests potential applications in Alzheimer's disease therapy.
  • Antiviral Activity : Exhibits activity against hepatitis B virus and herpes simplex virus .

Structure-Activity Relationship (SAR)

The structure of this compound allows for modifications that can enhance its biological activity. For instance:

  • Substituents on the benzyl group can affect receptor binding and overall potency.
  • Electron-donating groups have been shown to increase activity against cancer cells .

Study on Anticancer Properties

A comprehensive study evaluated the anticancer properties of various derivatives of triazolo-pyrazines. The findings indicated that:

  • The presence of electron-donating groups significantly enhances the anticancer efficacy.
  • Compounds with structural similarities to 5-benzyl derivatives demonstrated comparable or improved activities against multiple cancer cell lines .

Neuroprotective Effects

Another research avenue explored the neuroprotective potential of this compound through its action on sigma receptors. The modulation of these receptors may provide therapeutic benefits for neurodegenerative conditions .

Summary Table of Biological Activities

Activity TypeTargetIC₅₀ ValueReference
AnticancerHeLa0.126 μM
AnticancerSMMC-77210.071 μM
AnticancerK5620.164 μM
β-Secretase InhibitionAlzheimer’s DiseaseNot specified
AntiviralHepatitis B VirusNot specified

Properties

IUPAC Name

5-benzyl-6,7-dihydro-4H-triazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4/c1-2-4-11(5-3-1)9-15-6-7-16-12(10-15)8-13-14-16/h1-5,8H,6-7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVVAGHLYGKZDLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CN=N2)CN1CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.